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molecular formula C20H22N2O2S B8454995 4-(n-Butylsulfonyl)-1-methyl-3,5-diphenylpyrazole CAS No. 60628-13-9

4-(n-Butylsulfonyl)-1-methyl-3,5-diphenylpyrazole

Cat. No. B8454995
M. Wt: 354.5 g/mol
InChI Key: HOACRBRRNREBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041046

Procedure details

A solution of m-chloroperbenzoic acid (10.15 g, 85%, 0.05 mole) in dry chloroform (100 ml) is added to 4-(n-butylthio)-1-methyl-3,5-diphenylpyrazole (6.5 g, 0.02 mole) in dry chloroform (50 ml) and the reaction mixture stirred overnight at 10° C. to 12° C. The mixture is poured into 10% aqueous sodium hydroxide (200 ml) and extracted with chloroform. The chloroform layer is separated, dried and stripped in vacuo to give a light-orange oil. The oil is chromatographed on silca gel with benzene. The fractions containing the product are combined, stripped in vacuo, extracted with methanol, filtered, stripped in vacuo and then recrystallized from hexane to give a white fluffy solid 4.37 g (61%), m.p. 92.5° C. to 93° C.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
61%

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]([S:16][C:17]1[C:18]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[N:19][N:20]([CH3:28])[C:21]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:13][CH2:14][CH3:15].[OH-:35].[Na+]>C(Cl)(Cl)Cl>[CH2:12]([S:16]([C:17]1[C:18]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[N:19][N:20]([CH3:28])[C:21]=1[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)(=[O:9])=[O:35])[CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
6.5 g
Type
reactant
Smiles
C(CCC)SC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred overnight at 10° C. to 12° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a light-orange oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on silca gel with benzene
ADDITION
Type
ADDITION
Details
The fractions containing the product
EXTRACTION
Type
EXTRACTION
Details
extracted with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)S(=O)(=O)C=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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